Methyl 6-isopropylnicotinate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 6-propan-2-ylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(2)9-5-4-8(6-11-9)10(12)13-3/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPDOIWRTJTAJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(C=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 6 Isopropylnicotinate
Classical and Acid-Catalyzed Esterification Approaches from Nicotinic Acid and Isopropanol
The most conventional method for synthesizing nicotinic acid esters, including methyl 6-isopropylnicotinate, is through the direct esterification of nicotinic acid with the corresponding alcohol, in this case, isopropanol. google.comgoogle.com This reaction is typically facilitated by the presence of a strong acid catalyst.
Reaction Conditions and Parameter Optimization
To drive the equilibrium towards the formation of the ester, the esterification reaction is commonly performed under reflux conditions, which involves heating the reaction mixture to its boiling point and condensing the vapors back into the vessel. The temperature for these reactions generally ranges from approximately 80°C to 100°C. In some cases, for water-immiscible alcohols, the reaction can be carried out at temperatures between 135°C and 200°C. google.com
A crucial parameter in optimizing the yield of this compound is the molar ratio of the reactants. An excess of the more volatile reactant, typically isopropanol, is used to shift the reaction equilibrium towards the product side. Common molar ratios of alcohol to acid range from 1.5:1 to 4:1. The reaction time can vary, with some processes requiring reflux for several hours to ensure complete conversion. google.com For instance, a synthesis of methyl 6-methylnicotinate (B8608588) involved refluxing in methanol (B129727) for 17 hours. chemicalbook.com Following the reaction, purification of the resulting ester is typically achieved through distillation or crystallization to obtain a high-purity product.
Catalyst Selection and Role
Strong mineral acids are the standard catalysts for this esterification process due to their ability to protonate the carbonyl oxygen of the nicotinic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by isopropanol. Commonly employed catalysts include:
Sulfuric Acid (H₂SO₄)
Hydrochloric Acid (HCl)
p-Toluenesulfonic Acid (p-TsOH)
The presence of these catalysts is essential for achieving a reasonable reaction rate. In their absence, particularly with water-immiscible alcohols, the esterification can still proceed but may require higher temperatures. google.com
Contemporary and Environmentally Benign Synthetic Strategies
In a shift towards more sustainable chemical manufacturing, enzymatic methods have emerged as a viable alternative to traditional acid-catalyzed esterification. These biocatalytic approaches offer milder reaction conditions and reduced environmental impact.
Enzymatic Esterification Utilizing Lipase (B570770) Catalysts
Lipases, particularly Lipase B, are frequently used as biocatalysts for the synthesis of esters. mdpi.com These enzymes offer high specificity and can operate under moderate conditions, typically at temperatures between 50°C and 70°C, with a preference for around 60°C. google.com
Table 1: Comparison of Synthetic Methodologies for Nicotinate (B505614) Esters
| Parameter | Acid-Catalyzed Esterification | Enzymatic Esterification (Lipase) |
|---|---|---|
| Reactants | Nicotinic acid + Isopropanol | Nicotinic acid + Isopropanol |
| Catalyst/Enzyme | Sulfuric acid / HCl | Lipase B |
| Temperature (°C) | Reflux (~80-100) | 50–70 (preferred ~60) |
| Molar Ratio (Alcohol:Acid) | Excess isopropanol | 1.5:1 to 4:1 |
| Key Advantages | Traditional, well-established method | Milder conditions, environmentally friendly, fewer side reactions |
| Key Disadvantages | Requires strong acid, potential for side reactions and corrosion | May require longer reaction times |
This table provides a general comparison based on available data for nicotinate ester synthesis.
To enhance their stability, reusability, and ease of separation from the reaction mixture, lipases are often immobilized on solid supports. mdpi.comijoer.com Various immobilization techniques, such as physical adsorption and entrapment, have been successfully employed. ijoer.comscielo.br For instance, Pseudomonas fluorences lipase immobilized on polyhydroxybutyrate (B1163853) has shown high hydrolytic activity. ijoer.com The choice of solvent, or reaction medium, is also critical. While some reactions are performed in organic solvents like n-hexane or isooctane, there is a growing interest in solvent-free systems to further improve the environmental profile of the process. nih.govnih.govresearchgate.net
A significant challenge in esterification reactions is the formation of water as a byproduct, which can hydrolyze the ester and shift the equilibrium back towards the reactants, thereby limiting the conversion rate. mdpi.com To overcome this, a technique known as pervaporation is increasingly being integrated into the process. researchgate.netrsc.org Pervaporation utilizes a selective membrane to continuously remove water from the reaction mixture. nih.govresearchgate.net This shifts the equilibrium towards the product side, significantly increasing the conversion efficiency. Initial conversions of 70-80% can be pushed to over 97% through repeated esterification and dehydration cycles using this method.
Metal-Catalyzed Coupling Reactions in Pyridine (B92270) Functionalization
The functionalization of the pyridine scaffold is a cornerstone of synthetic organic chemistry due to its prevalence in pharmaceuticals and functional materials. nih.gov Transition-metal-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, and they are extensively used in modifying the pyridine ring. nih.govresearchgate.net These reactions offer efficient and selective pathways to introduce a wide array of substituents onto the pyridine core. nih.gov
A key method for synthesizing this compound involves the palladium-catalyzed hydrogenation of a precursor, methyl 6-(prop-1-en-2-yl)nicotinate. google.comgoogle.com In a typical procedure, the propenylnicotinate derivative is dissolved in a solvent such as methanol. A palladium on carbon (Pd/C) catalyst is then added to the solution. google.comgoogle.com The mixture is subjected to a hydrogen atmosphere, often at room temperature, and stirred until the reaction is complete, which can be monitored by techniques like liquid chromatography-mass spectrometry (LC/MS). google.com The palladium catalyst facilitates the addition of hydrogen across the double bond of the propenyl group, reducing it to the saturated isopropyl group. google.comgoogle.com This method is valued for its efficiency and the relatively mild conditions required. google.com
For instance, one synthetic route describes the conversion of methyl 6-amino-5-(prop-1-en-2-yl) nicotinate to methyl 6-amino-5-isopropylnicotinate using a mixed palladium catalyst system (Pd/C and Pd(OH)₂/C) under a hydrogen atmosphere (15 psi) at room temperature for 3 hours, resulting in a 51.84% yield. google.com
| Precursor | Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Methyl 6-(prop-1-en-2-yl)nicotinate | 10% Pd/C | MeOH, H₂, Room Temperature, 2 hrs | This compound | Not specified | google.com |
| Methyl 6-amino-5-(prop-1-en-2-yl) nicotinate | Pd/C (10%) and Pd(OH)₂/C (20%) | MeOH, H₂ (15 psi), 20 °C, 3 hrs | Methyl 6-amino-5-isopropylnicotinate | 51.84% | google.com |
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds and functionalized heterocycles like pyridine. researchgate.netnih.govmdpi.com This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with a halide or triflate, catalyzed by a palladium complex. researchgate.netnih.gov
In the context of pyridine functionalization, the Suzuki-Miyaura reaction can be employed to introduce various substituents onto the pyridine ring. diva-portal.orgresearchgate.net For example, a bromo- or iodo-substituted pyridine can be coupled with an appropriate organoboron reagent to introduce alkyl, aryl, or other functional groups. diva-portal.org The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. nih.govmdpi.com
One specific application involves the synthesis of 6-amino-5-(prop-1-en-2-yl) nicotinic acid methyl ester, a precursor to this compound. This is achieved by coupling 6-amino-5-bromonicotinic acid methyl ester with isopropenylpotassium trifluoroborate in the presence of a palladium catalyst, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride, and sodium carbonate as a base. google.com The reaction is carried out in a mixture of dioxane and water at 80°C under a nitrogen atmosphere, yielding the desired product in 70.43% yield. google.com
| Pyridine Substrate | Organoboron Reagent | Catalyst | Base | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|---|
| 6-amino-5-bromonicotinic acid methyl ester | Isopropenylpotassium trifluoroborate | [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride | Sodium carbonate | Dioxane/H₂O | 80 °C, N₂, 12 h | 6-amino-5-(prop-1-en-2-yl) nicotinic acid methyl ester | 70.43% | google.com |
Multi-Step Synthetic Sequences Involving this compound as an Intermediate
This compound often features as a key intermediate in more extensive synthetic sequences, particularly in the preparation of complex biologically active molecules. google.comacs.org These multi-step syntheses require careful planning to introduce the necessary functional groups in the correct order and with high efficiency.
The introduction of the isopropyl group onto the pyridine ring is a critical step in the synthesis of this compound. Several strategies have been developed to achieve this transformation.
One common approach is the hydrogenation of a propenyl group, as previously discussed. google.comgoogle.com This method is effective and proceeds under relatively mild conditions.
Another strategy involves the use of organometallic reagents. For example, a Grignard reagent or an organozinc compound containing an isopropyl group could potentially be coupled with a halogenated pyridine derivative. While not explicitly detailed for this compound in the provided context, such cross-coupling reactions are a staple in pyridine functionalization. nih.gov
Retrosynthetic analysis is a powerful tool for planning the synthesis of a target molecule by working backward from the final product to simpler, commercially available starting materials. youtube.com
For this compound, a retrosynthetic analysis would involve a series of "disconnections" of chemical bonds.
Disconnection 1: Ester Bond The methyl ester group can be disconnected to reveal nicotinic acid and methanol. The forward reaction would be a Fischer esterification. prepchem.com
Disconnection 2: C-C Bond of the Isopropyl Group The bond between the pyridine ring and the isopropyl group can be disconnected. This leads to two possible synthetic routes in the forward direction:
Route A (via propenyl intermediate): The isopropyl group can be seen as arising from the reduction of a propenyl group. This suggests a precursor like methyl 6-(prop-1-en-2-yl)nicotinate. The propenyl group, in turn, could be introduced via a Suzuki-Miyaura coupling of a halogenated nicotinate with an isopropenylboron reagent. google.com
Route B (Direct Introduction): A more direct approach would involve the coupling of a 6-halonicotinate with an isopropyl-containing organometallic reagent, such as isopropylmagnesium bromide, in a Kumada or Negishi-type coupling.
This analysis provides a logical framework for designing a synthetic pathway, highlighting the key bond-forming reactions required to construct the target molecule.
Purification Methodologies for Synthetic this compound
After the synthesis of this compound, purification is essential to remove unreacted starting materials, catalysts, and byproducts. google.com The choice of purification method depends on the physical properties of the compound and the nature of the impurities.
Commonly employed purification techniques include:
Column Chromatography: This is a widely used method for separating compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) as a mobile phase is passed through it. google.com In the synthesis of this compound via hydrogenation, the crude product is purified by column chromatography after filtering off the palladium catalyst. google.com
Distillation: If the compound is a liquid with a suitable boiling point, distillation can be an effective purification method.
Crystallization: For solid compounds, crystallization from a suitable solvent or solvent mixture can yield a highly pure product.
Extraction: Liquid-liquid extraction is often used during the work-up procedure to separate the product from water-soluble impurities. For instance, after esterification, the product can be extracted into an organic solvent like chloroform (B151607). prepchem.com
Distillation and Crystallization Techniques
While distillation and crystallization are standard and advanced techniques for purifying esters to achieve high product quality, specific parameters for the distillation or crystallization of this compound are not extensively detailed in the reviewed scientific literature. The compound has been described as a colorless oil, which suggests that vacuum distillation could be a viable purification method amazonaws.com.
Chromatographic Purification Methods (e.g., Silica Gel Column Chromatography)
Chromatographic methods, particularly column chromatography over silica gel, are explicitly mentioned for the purification of both the intermediate and the final product google.com.
Intermediate Purification: Following the Suzuki coupling reaction, the crude Methyl 6-(prop-1-en-2-yl)nicotinate is purified using column chromatography on silica gel. The mobile phase used for this separation is a mixture of petroleum ether and ethyl acetate (B1210297) in a 10:1 ratio google.com.
Final Product Purification: After the hydrogenation step, the reaction mixture is filtered to remove the Pd/C catalyst, and the solvent is concentrated. The resulting residue containing this compound is then purified by column chromatography google.com.
The table below outlines the chromatographic purification details.
| Compound | Chromatographic Method | Stationary Phase | Mobile Phase | Reference |
| Methyl 6-(prop-1-en-2-yl)nicotinate | Column Chromatography | Silica Gel | Petroleum Ether : Ethyl Acetate (10:1) | google.com |
| This compound | Column Chromatography | Not specified | Not specified | google.com |
Chemical Reactivity and Transformation Pathways of Methyl 6 Isopropylnicotinate
Hydrolysis Reactions of the Ester Moiety
The ester group in Methyl 6-isopropylnicotinate is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield 6-isopropylnicotinic acid and methanol (B129727). This transformation can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis Mechanisms and Kinetics
Under acidic conditions, the hydrolysis of the ester proceeds through a multi-step mechanism. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a methanol molecule, followed by deprotonation, yield the carboxylic acid product.
The general mechanism for acid-catalyzed ester hydrolysis is as follows:
Protonation: The carbonyl oxygen is protonated by an acid catalyst (H₃O⁺).
Nucleophilic Attack: A water molecule attacks the carbonyl carbon.
Proton Transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original ester.
Elimination: The protonated methanol molecule is eliminated as a leaving group.
Deprotonation: The protonated carbonyl of the carboxylic acid is deprotonated to regenerate the acid catalyst.
| Factor | Effect on Reaction Rate | Mechanism of Action |
|---|---|---|
| Temperature | Increases | Provides molecules with sufficient activation energy to overcome the reaction barrier. scielo.org.ar |
| Acid Concentration | Increases | Higher concentration of H⁺ ions leads to more frequent protonation of the ester's carbonyl group, accelerating the initial step. masterorganicchemistry.com |
| Steric Hindrance | Decreases | Bulky substituents near the ester group (like the isopropyl group) can sterically hinder the approach of the water nucleophile. |
Base-Catalyzed Hydrolysis Mechanisms and Kinetics
Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. This reaction is generally faster and more efficient than acid-catalyzed hydrolysis because the hydroxide ion is a stronger nucleophile than a neutral water molecule.
The mechanism involves two main steps:
Nucleophilic Addition: The hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate.
Elimination: The tetrahedral intermediate collapses, eliminating the methoxide ion (⁻OCH₃) as the leaving group to form the carboxylic acid. The methoxide ion then deprotonates the newly formed carboxylic acid in a rapid acid-base reaction, forming a carboxylate salt and methanol.
| Substituent (at 6-position) | Electronic Effect | Expected Relative Rate |
|---|---|---|
| -NO₂ | Strongly Electron-Withdrawing | Fastest |
| -Br | Weakly Electron-Withdrawing | Fast |
| -H | Neutral (Reference) | Moderate |
| -CH₃ | Weakly Electron-Donating | Slow |
| -CH(CH₃)₂ (Isopropyl) | Weakly Electron-Donating | Slowest (due to steric and electronic effects) |
Transesterification Reactions
Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of an alcohol. masterorganicchemistry.com For this compound, this would involve reacting it with another alcohol (e.g., ethanol) in the presence of an acid or base catalyst to produce a new ester (e.g., Ethyl 6-isopropylnicotinate) and methanol. This reaction is typically an equilibrium process. nih.gov To drive the reaction towards the desired product, a large excess of the reactant alcohol is often used. nih.gov
Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. nih.govBase-Catalyzed Transesterification: This mechanism involves a nucleophilic attack by an alkoxide ion (e.g., ethoxide) on the carbonyl carbon, leading to a tetrahedral intermediate which then collapses to release the methoxide ion. masterorganicchemistry.comnih.gov Base-catalyzed methods are often faster but require anhydrous conditions to prevent competing saponification. masterorganicchemistry.com
Factors such as reaction time, temperature, catalyst type and concentration, and the alcohol-to-ester molar ratio all influence the yield of the transesterification product. nih.gov
Oxidation Reactions of the Pyridine (B92270) Ring and Isopropyl Group
The structure of this compound offers several sites for oxidation: the pyridine ring nitrogen, the carbon atoms of the ring, and the isopropyl side chain.
Oxidizing Agents and Proposed Oxidation Pathways
Oxidation of the Pyridine Ring:
N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide. This is a common reaction for pyridines and is typically achieved using peroxy acids like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. researchgate.net The resulting N-oxide can exhibit different reactivity compared to the parent pyridine, sometimes facilitating further substitutions on the ring.
Oxidative Dearomatization: Under specific conditions with certain oxidizing agents, the pyridine ring can undergo oxidative dearomatization, leading to the formation of dihydropyridine or piperidine derivatives. researchgate.net
Oxidation of the Isopropyl Group: The isopropyl group is susceptible to oxidation, particularly at the tertiary benzylic-like carbon.
Hydroxylation: Mild oxidizing agents could potentially introduce a hydroxyl group at the tertiary carbon, forming Methyl 6-(2-hydroxypropan-2-yl)nicotinate.
Oxidative Cleavage: Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or nitric acid under harsh conditions, can lead to the oxidation of the entire isopropyl group to a carboxylic acid. However, this reaction often requires forcing conditions and may also affect the methyl ester. The oxidation of alkyl groups on pyridine rings is a known method for synthesizing pyridine carboxylic acids. wum.edu.pkwikipedia.org
| Oxidizing Agent | Reaction Site | Proposed Product |
|---|---|---|
| m-Chloroperoxybenzoic acid (m-CPBA) | Pyridine Nitrogen | This compound N-oxide |
| Potassium Permanganate (KMnO₄) | Isopropyl Group | Pyridine-2,5-dicarboxylic acid (after hydrolysis) |
| Nitric Acid (HNO₃) | Isopropyl Group | Pyridine-2,5-dicarboxylic acid (after hydrolysis) wum.edu.pk |
| Manganese-based catalysts | Pyridine Ring | Pyridine oxides or dihydroxylated derivatives researchgate.net |
Nucleophilic and Electrophilic Reactions on the Pyridine Nucleus
The reactivity of the pyridine ring towards substitution is heavily influenced by its electron-deficient nature, a property that is enhanced by the presence of the electron-withdrawing methyl ester group.
Nucleophilic Aromatic Substitution (SₙAr): The pyridine ring is activated towards nucleophilic attack. libretexts.org The presence of the electron-withdrawing ester group further depletes the ring of electron density, making it more susceptible to attack by nucleophiles. This reaction typically proceeds via an addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org
The most likely positions for nucleophilic attack are the carbons ortho and para to the electron-withdrawing group and the ring nitrogen (positions 2, 4, and 6). In this compound, the 6-position is blocked by the isopropyl group. Therefore, nucleophilic attack would be favored at the 2- and 4-positions, assuming a suitable leaving group is present at one of these positions. If no leaving group is present, the reaction is less likely unless very strong nucleophiles are used under forcing conditions.
Electrophilic Aromatic Substitution (SₑAr): The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene. masterorganicchemistry.com The ring nitrogen acts as an electron-withdrawing group by induction, and under acidic conditions (common for SₑAr), it becomes protonated, further increasing its deactivating effect. The methyl ester group is also a deactivating, meta-directing group. libretexts.org
Amidation Reactions of the Ester Group
The methyl ester functionality of this compound is amenable to amidation, converting the ester into a corresponding amide. This transformation is a key step in the synthesis of various biologically active nicotinamide (B372718) derivatives. A highly efficient and green method for this conversion utilizes enzymatic catalysis in continuous-flow microreactors.
In a process developed for analogous methyl nicotinate (B505614) substrates, the lipase (B570770) Novozym® 435 from Candida antarctica effectively catalyzes the amidation reaction with various primary and secondary amines. nih.gov The reaction proceeds under mild conditions, typically at 50°C in a solvent such as tert-amyl alcohol. nih.gov By employing a continuous-flow setup packed with the immobilized enzyme, high yields of nicotinamide products, ranging from 81.6% to 88.5%, can be achieved with short residence times of around 35 minutes. nih.gov This biocatalytic approach offers a sustainable alternative to traditional chemical methods, which often require harsher conditions. The structure of the amine reactant influences the reaction efficiency, but the process is generally applicable for creating a library of N-substituted 6-isopropylnicotinamides. nih.gov
Table 1: Enzymatic Amidation of Nicotinate Esters
| Parameter | Details | Reference |
|---|---|---|
| Reaction Type | Enzymatic Amidation | nih.gov |
| Substrate | Methyl nicotinate derivatives | nih.gov |
| Reagent | Various amines/benzylamines | nih.gov |
| Catalyst | Novozym® 435 (immobilized lipase) | nih.gov |
| Solvent | tert-Amyl alcohol | nih.gov |
| Temperature | 50 °C | nih.gov |
| Setup | Continuous-flow microreactor | nih.gov |
| Yield | 81.6–88.5% | nih.gov |
Strategic Functionalization of the Pyridine Ring
Beyond the ester group, the pyridine ring itself can be strategically functionalized to build more complex molecular architectures. A notable pathway involves modifying the 3-position to construct a new heterocyclic ring system, as demonstrated in the synthesis of 6-methyl nicotine (B1678760) from the closely related 6-methyl nicotinate. google.com This multi-step sequence highlights a robust strategy for elaborating the core structure.
The transformation begins with an ester condensation reaction between methyl 6-methylnicotinate (B8608588) and γ-butyrolactone under alkaline conditions (e.g., using sodium tert-butoxide or NaH) to form an initial adduct. google.com This is followed by a ring-opening reaction under acidic conditions. The resulting intermediate is then subjected to reduction. The subsequent steps involve a halogenation reaction, for instance using thionyl chloride, to convert a hydroxyl group into a leaving group, and finally, an amination and ring closure reaction to yield the target bicyclic structure. google.com This synthetic route effectively uses the nicotinate backbone as a scaffold to build complex derivatives with defined regiochemistry, avoiding issues of selectivity common in direct substitutions on the pyridine ring. google.com
Chemical Stability and Degradation Profiles under Varied Conditions
The stability of this compound is a critical factor in its handling, storage, and environmental fate. Its degradation can be initiated by thermal stress or exposure to ultraviolet radiation.
Thermal Stability and Decomposition Characteristics
Heterocyclic esters, including derivatives of nicotinic acid, generally exhibit high thermal stability. Studies on structurally similar nitrogen-rich heterocyclic esters show that they are often stable up to 250°C in an inert atmosphere. The thermal decomposition, once initiated, typically proceeds in multiple, poorly resolved steps. This suggests that several bonds within the molecule have similar decomposition energies, leading to a complex breakdown process rather than a single, clean fragmentation. The decomposition profile often shows a significant mass loss spread over a wide temperature range, extending to 900°C.
Photodegradation Mechanisms and Influence of UV Exposure
The pyridine carboxylic acid structure is known for its persistence and resistance to degradation. vt.edu Direct photolysis of the core pyridine ring by environmental UV radiation is generally limited. However, degradation can occur through various mechanisms, particularly involving the functional groups attached to the ring or through photocatalysis.
Studies on analogous aromatic esters, such as phthalates, show that direct UV exposure can attack the ester side chain and lead to the formation of hydroxylated byproducts without breaking the aromatic ring itself. frontiersin.org A more significant degradation pathway for pyridine-based compounds involves indirect photolysis. For instance, some pyridinedicarboxylic acids, while stable on their own, are readily degraded by sunlight after metabolic conversion to hydroxylated forms. nih.govnih.gov These hydroxylated intermediates absorb sunlight and break down into conjugated carbonyls and carboxylic acids, often involving the release of ammonia. nih.govnih.gov
Furthermore, in the presence of a photocatalyst like TiO2, highly reactive hydroxyl radicals can be generated under UV irradiation. frontiersin.org These radicals are capable of attacking both the side chains and the stable pyridine ring, leading to hydroxylated intermediates and, ultimately, ring-opening byproducts. frontiersin.org Therefore, the photodegradation of this compound is expected to be slow under direct UV light but can be accelerated significantly by photocatalytic conditions or the presence of other reactive species in the environment.
Table 2: Stability and Degradation Profile Summary
| Condition | Stability/Mechanism | Key Findings | Reference |
|---|---|---|---|
| Thermal | High Stability | Stable up to ~250°C; decomposition occurs in multiple, overlapping stages. | |
| UV Exposure (Direct) | High Persistence | Pyridine ring is generally resistant. Degradation may initiate at side chains (ester/isopropyl groups). | frontiersin.org, vt.edu |
| UV Exposure (Indirect/Photocatalytic) | Susceptible to Degradation | Hydroxylated intermediates are photolabile, leading to ring-opening. Photocatalysts generate radicals that attack the ring. | nih.gov, nih.gov, frontiersin.org |
An extensive search for experimental spectroscopic data for the specific chemical compound "this compound" has been conducted. Unfortunately, detailed ¹H NMR, ¹³C NMR, 2D NMR, and mass spectrometry data required to populate the requested article sections are not available in the public scientific literature and chemical databases accessed.
The searches consistently yielded data for structurally related but distinct compounds, such as "Methyl 6-methylnicotinate" and "Isopropyl nicotinate." Using data from these incorrect compounds would be scientifically inaccurate and would not pertain to the subject of "this compound" as explicitly requested.
Given the strict requirement to focus solely on "this compound" and to ensure scientific accuracy, it is not possible to generate the detailed, data-driven article as outlined in the instructions. The creation of scientifically sound content for the specified sections on NMR and Mass Spectrometry is entirely dependent on the availability of experimental data, which could not be located.
Therefore, the requested article cannot be generated at this time.
Spectroscopic and Structural Elucidation of Methyl 6 Isopropylnicotinate
Vibrational Spectroscopy for Functional Group Identification (IR, Raman)
Vibrational spectroscopy is a powerful non-destructive method for identifying the functional groups present in a molecule. mdpi.com Both IR and Raman spectroscopy probe the vibrational energy levels of molecules, but they are based on different physical principles—IR spectroscopy measures the absorption of infrared radiation, while Raman spectroscopy involves the inelastic scattering of monochromatic light. mdpi.com The complementary nature of these techniques provides a more complete picture of the molecular vibrations.
In the analysis of nicotinic acid derivatives, distinct spectral regions correspond to the vibrations of the pyridine (B92270) ring, the ester group, and the alkyl substituent. For the isopropyl group, characteristic C-H stretching and bending vibrations are expected. The methyl ester functionality will exhibit a prominent C=O stretching frequency, which is typically a strong band in the IR spectrum. The C-O stretching vibrations of the ester group will also be present. The pyridine ring itself has a set of characteristic ring stretching and bending vibrations.
A detailed analysis of the vibrational spectra allows for the precise assignment of observed bands to specific molecular motions. These assignments are often supported by computational calculations, which can predict the vibrational frequencies and intensities. The comparison of experimental and calculated spectra aids in the accurate interpretation of the spectroscopic data.
Table 1: Key Vibrational Frequencies for Nicotinic Acid Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| Isopropyl Group | C-H stretching | 2850-3000 |
| C-H bending | 1370-1385 | |
| Ester Group | C=O stretching | 1700-1750 |
| C-O stretching | 1000-1300 | |
| Pyridine Ring | C=C, C=N stretching | 1400-1600 |
| C-H in-plane bending | 1000-1300 | |
| C-H out-of-plane bending | 700-900 |
Note: The exact positions of the peaks can be influenced by the molecular environment and interactions.
X-ray Crystallography for Solid-State Structure and Stereochemistry (if applicable)
The crystal structure of a related compound, 6-Methylnicotinic acid, shows that the non-hydrogen atoms are nearly coplanar. researchgate.net In its crystal lattice, molecules are linked by intermolecular O—H⋯N hydrogen bonds. researchgate.net Similarly, in Methyl 6-chloronicotinate, the molecule is nearly planar, and the crystal structure features weak C—H···O and C—H···N hydrogen bonds, along with π-π stacking interactions between the aromatic rings. nih.govresearchgate.net These findings suggest that similar intermolecular interactions could be present in the crystal structure of Methyl 6-isopropylnicotinate, influencing its packing arrangement.
Should a crystalline sample of this compound be obtained, X-ray diffraction analysis would provide crucial data on its solid-state conformation and any intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the crystal packing.
Theoretical and Computational Chemistry Studies of Methyl 6 Isopropylnicotinate
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For methyl 6-isopropylnicotinate, these calculations provide insights into its stability, electronic distribution, and reactivity.
Density Functional Theory (DFT) is a robust method for determining the ground-state electronic structure and optimized geometry of molecules. A common approach involves using the B3LYP functional with a basis set such as 6-311++G(d,p), which has been shown to provide a good balance between accuracy and computational cost for organic molecules, including nicotinic acid derivatives.
The geometry optimization of this compound would reveal key structural parameters. The pyridine (B92270) ring is expected to be largely planar, with the C-C and C-N bond lengths characteristic of aromatic systems. The isopropyl group and the methyl ester group will adopt specific conformations relative to the ring to minimize steric hindrance. The bond lengths and angles around the ester linkage and the isopropyl group are of particular interest as they can influence the molecule's chemical behavior.
Energy landscape exploration, often conducted through techniques like potential energy surface (PES) scans, can identify different stable conformers and the energy barriers between them. For this compound, rotation around the C-C bond connecting the isopropyl group to the pyridine ring and the C-O bond of the ester group would be key degrees of freedom to explore. These calculations would likely reveal multiple local minima on the energy landscape, corresponding to different spatial arrangements of the substituents.
Table 1: Predicted Structural Parameters of this compound from DFT Calculations
| Parameter | Predicted Value |
|---|---|
| C-N-C (Pyridine Ring Angle) | ~117-120° |
| C-C (Isopropyl-Ring Bond Length) | ~1.52 Å |
| C=O (Ester Bond Length) | ~1.21 Å |
| Dihedral Angle (Ring-Isopropyl) | Dependent on conformer |
Note: These are typical values expected from DFT calculations on similar molecules; specific values for this compound would require dedicated computation.
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring, suggesting that the initial site of electrophilic attack would be at the ring nitrogen or specific carbon atoms. Conversely, the LUMO is likely to be distributed over the pyridine ring and the electron-withdrawing methyl ester group. This indicates that the molecule would be susceptible to nucleophilic attack at the carbonyl carbon of the ester and potentially at certain positions on the pyridine ring.
The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. The presence of the isopropyl and methyl ester groups will modulate the HOMO and LUMO energy levels compared to unsubstituted nicotinic acid.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
| Orbital | Predicted Energy (eV) |
|---|---|
| HOMO | -6.5 to -7.5 |
| LUMO | -1.0 to -2.0 |
| HOMO-LUMO Gap | 4.5 to 6.5 |
Note: These values are estimations based on calculations for related pyridine derivatives and would need to be confirmed by specific calculations for this compound.
Conformational Analysis and Potential Energy Surfaces of the Molecule
The conformational flexibility of this compound is primarily associated with the rotation of the isopropyl and methyl ester groups. A detailed conformational analysis can be performed by systematically rotating the dihedral angles associated with these groups and calculating the corresponding energy, thereby generating a potential energy surface (PES).
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry provides a powerful means to predict spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model.
NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts, typically using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can provide valuable insights into the electronic environment of each nucleus. For this compound, predicted ¹H and ¹³C NMR chemical shifts can be correlated with experimentally obtained spectra. For instance, experimental ¹H NMR data for this compound has shown signals at approximately 9.01 ppm (d, J = 2.1 Hz, 1H), 8.29 ppm (dd, J = 8.2, 2.1 Hz, 1H), 7.44 ppm (d, J = 8.2 Hz, 1H), 3.93 ppm (s, 3H), 3.13 ppm (m, 1H), and 1.32 ppm (d, J = 6.9 Hz, 6H) google.com. Accurate computational prediction of these shifts would confirm the validity of the calculated molecular geometry and electronic structure.
Vibrational Frequencies: The infrared (IR) and Raman spectra of this compound can be predicted by calculating the harmonic vibrational frequencies at the optimized geometry. These calculations can help in the assignment of experimental vibrational bands to specific molecular motions. For example, characteristic vibrational modes would include the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹), C-N and C-C stretching modes of the pyridine ring, and various C-H bending and stretching modes of the alkyl groups. Studies on nicotinic acid have demonstrated a good correlation between calculated and experimental vibrational spectra.
Table 3: Comparison of Experimental and Hypothetically Predicted ¹H NMR Chemical Shifts (ppm) for this compound
| Proton | Experimental Value google.com | Predicted Value |
|---|---|---|
| H2 (Pyridine) | 9.01 | ~9.0 |
| H4 (Pyridine) | 8.29 | ~8.3 |
| H5 (Pyridine) | 7.44 | ~7.4 |
| OCH₃ (Ester) | 3.93 | ~3.9 |
| CH (Isopropyl) | 3.13 | ~3.1 |
| CH₃ (Isopropyl) | 1.32 | ~1.3 |
Note: Predicted values are estimations and would require specific GIAO calculations.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions
While quantum chemical calculations provide information on static molecular properties, molecular dynamics (MD) simulations can elucidate the dynamic behavior of this compound over time. MD simulations model the movement of atoms and molecules based on a force field, providing insights into conformational changes, solvent effects, and intermolecular interactions.
An MD simulation of this compound in a solvent like water or methanol (B129727) would reveal how the solvent molecules arrange themselves around the solute and how this solvation shell affects the solute's conformation and dynamics. For instance, the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group can act as hydrogen bond acceptors, leading to specific interactions with protic solvents. Such simulations are valuable for understanding the behavior of the molecule in a realistic chemical environment.
Reaction Pathway Elucidation and Transition State Analysis for Chemical Transformations
Computational methods are instrumental in studying the mechanisms of chemical reactions. For this compound, a key reaction to investigate would be its hydrolysis to 6-isopropylnicotinic acid and methanol.
By mapping the potential energy surface of the reaction, stationary points such as reactants, products, intermediates, and transition states can be located. DFT calculations can be used to determine the geometries and energies of the transition states for both acid-catalyzed and base-catalyzed hydrolysis. This analysis would provide the activation energies for each step of the reaction, allowing for a quantitative understanding of the reaction kinetics. For example, in a base-catalyzed hydrolysis, the reaction would likely proceed through a tetrahedral intermediate formed by the attack of a hydroxide ion on the carbonyl carbon of the ester. Locating the transition state for this step would be crucial for understanding the reaction rate.
Derivatization Strategies and Synthesis of Analogues of Methyl 6 Isopropylnicotinate
Modification of the Ester Group to Generate Other Nicotinate (B505614) Esters or Amides
The methyl ester functional group in Methyl 6-isopropylnicotinate is a versatile handle for derivatization through several standard organic reactions. These transformations allow for the synthesis of a wide array of other nicotinate esters and amides, which can significantly alter the compound's physicochemical properties.
Transesterification and Direct Esterification: A common strategy to generate different nicotinate esters is through transesterification or by direct esterification of the parent 6-isopropylnicotinic acid. Standard acid-catalyzed esterification, for instance, involves refluxing the corresponding nicotinic acid with an alcohol (e.g., methanol) in the presence of a strong acid catalyst like sulfuric acid. chemicalbook.comresearchgate.netorientjchem.org This method can be adapted to produce a variety of alkyl and aryl esters by changing the alcohol used in the reaction.
Amide Synthesis: The conversion of the ester to an amide introduces a nitrogen atom, which can significantly change properties such as hydrogen bonding capability and conformational rigidity. nih.govpressbooks.pub Amides are typically synthesized from the corresponding carboxylic acid or its more reactive derivatives, such as acyl chlorides or anhydrides. masterorganicchemistry.com The reaction of an amine with an acyl chloride, derived from 6-isopropylnicotinic acid, is an effective method for forming the amide bond. masterorganicchemistry.com Alternatively, direct reaction between an ester and an amine can be used, though this often requires more forcing conditions due to the lower reactivity of esters compared to acyl halides. masterorganicchemistry.com The substitution of an ester bond with an amide bond can result in analogues with increased stability. nih.govnih.gov
Below is a table summarizing common modifications of the ester group.
| Reaction Type | Reagents | Product Type |
| Esterification | 6-isopropylnicotinic acid, Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄) | Nicotinate Ester (R-nicotinate) |
| Transesterification | This compound, Alcohol (R-OH), Acid/Base Catalyst | Nicotinate Ester (R-nicotinate) |
| Amidation (from acid) | 6-isopropylnicotinic acid, Thionyl Chloride (SOCl₂), then Amine (R-NH₂) | Nicotinate Amide (R-nicotinamide) |
| Aminolysis (from ester) | This compound, Amine (R-NH₂), Heat | Nicotinate Amide (R-nicotinamide) |
Functionalization of the Pyridine (B92270) Ring through Directed Reactions
The pyridine ring of this compound is electron-deficient, which influences its reactivity towards various reagents. The existing substituents (isopropyl at C6 and methoxycarbonyl at C3) direct the position of any new functionalization.
Direct C-H functionalization of pyridines is a powerful tool for creating analogues. snnu.edu.cn Due to the electronic nature of the pyridine ring, functionalization often occurs at the C2, C4, and C6 positions. nih.gov However, achieving substitution at the C3 and C5 (meta) positions can be challenging and often requires specific strategies. snnu.edu.cnresearchgate.netnih.gov
Strategies for Ring Functionalization:
Directed ortho-Metalation: This technique can be used to introduce substituents adjacent to existing groups. While the ester group at C3 is not a strong directing group for this purpose, modifications or alternative strategies may be employed.
Electrophilic Aromatic Substitution: These reactions (e.g., nitration, halogenation) are generally difficult on the pyridine ring and require harsh conditions. The pyridine nitrogen deactivates the ring towards electrophilic attack.
Nucleophilic Aromatic Substitution (SNAr): This is more favorable for pyridines, especially with a good leaving group present on the ring.
Temporary Dearomatization: Recent strategies involve the temporary dearomatization of the pyridine ring to convert it into an electron-rich intermediate, which can then be functionalized at the meta-position before being re-aromatized. researchgate.netnih.gov
The functionalization of the ring is often facilitated by first converting the pyridine to its N-oxide, as discussed in the next section.
Synthesis of Pyridine N-Oxides and Quaternary Salts
Modification of the pyridine nitrogen atom fundamentally alters the electronic properties of the entire ring system, opening up new pathways for derivatization.
Pyridine N-Oxides: The nitrogen atom in the pyridine ring can be readily oxidized to form a pyridine N-oxide. wikipedia.org This reaction is typically carried out using oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. google.comresearchgate.net
The formation of the N-oxide has significant consequences for the reactivity of the pyridine ring:
It activates the C2 and C4 positions for nucleophilic attack.
It activates the C3 and C5 positions for electrophilic attack.
It serves as a versatile intermediate for introducing a variety of functional groups. For example, treatment of a pyridine N-oxide with phosphorus oxychloride can introduce a chlorine atom at the C2 or C4 position. wikipedia.org The N-oxide can later be removed by deoxygenation to restore the pyridine ring. youtube.com
Quaternary Salts: The pyridine nitrogen can also act as a nucleophile, reacting with alkyl halides or other alkylating agents to form quaternary ammonium (B1175870) salts. mdpi.com These salts are permanently positively charged and have significantly different solubility and electronic properties compared to the parent pyridine. The synthesis often involves heating the pyridine derivative with an excess of an alkylating agent, such as iodomethane, in a suitable solvent. mdpi.com
| Derivative | Synthesis Reagent | Key Feature |
| Pyridine N-Oxide | m-CPBA or H₂O₂ | Alters ring electronics; activates C2/C4 for nucleophilic attack |
| Quaternary Salt | Alkyl Halide (e.g., CH₃I) | Permanent positive charge on nitrogen |
Stereoselective Synthesis of Chiral Analogues (if applicable)
While this compound itself is an achiral molecule, derivatization can introduce chirality, necessitating stereoselective synthetic methods to produce single enantiomers. This is particularly relevant when introducing complex side chains or when modifying the molecule to create analogues with stereogenic centers.
Key approaches to stereoselective synthesis include:
Use of Chiral Auxiliaries: A chiral auxiliary is a temporary, enantiomerically pure group that is attached to the starting material to direct the stereochemical outcome of a subsequent reaction. ethz.ch For example, esterification of a racemic carboxylic acid intermediate with a chiral alcohol, such as L-menthol, can allow for the separation of diastereomers, leading to the synthesis of enantiopure final products after removal of the auxiliary. nih.gov
Chiral Pool Synthesis: This strategy utilizes readily available, enantiopure starting materials from nature, such as amino acids or sugars, to build a chiral target molecule. ethz.ch
Asymmetric Catalysis: This involves using a chiral catalyst to favor the formation of one enantiomer over the other. This is a highly efficient method as only a small amount of the chiral catalyst is needed.
A specific example in the broader class of nicotinic acid derivatives is the stereoselective synthesis of nicotinamide (B372718) riboside analogues, which can be achieved via glycosylation of presilylated bases. nih.gov Such methods could be adapted to create chiral analogues of this compound where a chiral moiety, like a sugar, is attached to the pyridine ring.
Exploration of Structure-Reactivity Relationships in Synthesized Analogues
The synthesis of a diverse library of analogues allows for the systematic study of structure-reactivity relationships. By comparing the chemical behavior of different derivatives, researchers can understand how specific structural modifications influence the molecule's properties.
Electronic Effects:
Ester vs. Amide: Replacing the ester group with an amide introduces a group with different electronic properties. Amide groups have a significant resonance contribution, which affects the electron density of the carbonyl and the attached pyridine ring. pressbooks.pub This can influence the reactivity of the ring towards substitution reactions.
Pyridine vs. Pyridine N-Oxide: The conversion to an N-oxide dramatically changes the electronic landscape of the molecule. The electron-withdrawing N-oxide group makes the ring more susceptible to nucleophilic attack at the C2 and C4 positions, a reactivity pattern that is the opposite of the parent pyridine. youtube.comscripps.edu
Steric Effects:
The size and shape of the ester group (e.g., methyl vs. tert-butyl) or the substituents on an amide nitrogen can create steric hindrance that affects the accessibility of nearby reaction sites on the pyridine ring.
In structure-activity relationship (SAR) studies, it has been observed that even small changes, such as substituting a methyl ester at a specific position, can lead to significant changes in potency and selectivity for biological targets, highlighting the interplay of steric and electronic factors. nih.gov
The systematic variation of these structural features provides critical insights into how molecular architecture governs chemical reactivity and interaction with other molecules.
Advanced Analytical Methodologies for Methyl 6 Isopropylnicotinate Research
Chromatographic Separation Techniques for Purity and Impurity Profiling
Chromatographic techniques are fundamental in the analysis of Methyl 6-isopropylnicotinate, providing the means to separate the compound from a complex matrix of impurities and degradation products. The choice of technique depends on the specific analytical goal, with High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and High-Performance Thin-Layer Chromatography (HPTLC) being the most prominently used methods.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a cornerstone for the purity assessment and impurity profiling of this compound due to its high resolution and sensitivity. nih.gov The development of a robust HPLC method involves the systematic optimization of several key parameters to achieve the desired separation.
A typical HPLC method for this compound would utilize a reversed-phase column, such as a C18, with a mobile phase consisting of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous component. nih.govmdpi.com For instance, a study on the stability of a related compound, methylnicotinate, employed a Supelcosil™ LC-18 column with an eluant of 25% v/v methanol in water. nih.gov The flow rate is another critical parameter, often set around 1.0 to 1.5 mL/min, to ensure efficient separation within a reasonable timeframe. nih.gov
Detection is commonly performed using a UV-Vis detector, as the pyridine (B92270) ring in this compound exhibits strong UV absorbance. nih.gov The selection of the detection wavelength is crucial for maximizing sensitivity and is typically set at the absorbance maximum of the analyte, for example, 263 nm for methylnicotinate. nih.gov
Method validation is a critical step to ensure the reliability of the analytical data. This involves assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). For example, a validated HPLC-DAD method for the simultaneous determination of methyl nicotinate (B505614) and other active ingredients demonstrated good linearity over a specific concentration range and high accuracy, with recovery percentages between 93.48% and 102.12%. mdpi.com
The following interactive table summarizes typical parameters for HPLC method development for nicotinic acid esters:
| Parameter | Typical Value/Condition | Rationale |
| Stationary Phase | C18 (Octadecylsilane) | Provides good retention and separation for moderately polar compounds like this compound. |
| Mobile Phase | Methanol/Water or Acetonitrile/Water | Allows for the adjustment of polarity to achieve optimal separation. |
| Flow Rate | 1.0 - 1.5 mL/min | Balances analysis time with separation efficiency. |
| Detection | UV-Vis at ~260 nm | The pyridine ring exhibits strong absorbance in this region, ensuring high sensitivity. |
| Injection Volume | 10 - 20 µL | A standard volume for analytical HPLC. |
Gas Chromatography (GC) Method Development
Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds like this compound. It is particularly useful for identifying and quantifying volatile impurities that may not be easily detected by HPLC.
The development of a GC method begins with the selection of an appropriate capillary column. A common choice is a non-polar or mid-polar column, such as one with a 5% phenyl and 95% dimethylpolysiloxane stationary phase (e.g., DB-5 or HP-5MS). asianpubs.orgresearchgate.netorientjchem.org The column dimensions (length, internal diameter, and film thickness) are selected to provide the necessary resolution and analysis time.
The temperature program of the GC oven is a critical parameter that is optimized to separate the analytes of interest. A typical program involves an initial isothermal period, followed by one or more temperature ramps to elute compounds with different boiling points. nih.gov The carrier gas, usually helium or nitrogen, is maintained at a constant flow rate to ensure reproducible retention times. nih.gov
The injector and detector temperatures are also optimized to ensure efficient vaporization of the sample and sensitive detection of the analytes. A flame ionization detector (FID) is a common choice for quantitative analysis due to its wide linear range and sensitivity to organic compounds. For qualitative analysis and confirmation of identity, a mass spectrometer (MS) is often used as the detector.
A study on the determination of methyl-isonicotinate as an impurity in methyl-isonipecotinate utilized a DB-5 column and demonstrated linearity in the range of 0.1-1.0%. asianpubs.orgresearchgate.net This highlights the suitability of GC for quantifying impurities in related compounds.
Below is an interactive data table outlining key considerations for GC method development:
| Parameter | Typical Condition | Purpose |
| Column | DB-5 (30 m x 0.25 mm, 0.25 µm film) | A versatile, non-polar column suitable for a wide range of analytes. |
| Carrier Gas | Helium | Provides good efficiency and is inert. |
| Inlet Temperature | 250 - 280 °C | Ensures complete and rapid vaporization of the sample. |
| Oven Program | Temperature ramp (e.g., 50°C to 250°C) | Separates compounds based on their boiling points and interaction with the stationary phase. |
| Detector | FID or MS | FID for quantification, MS for identification. |
High-Performance Thin-Layer Chromatography (HPTLC) for Separation and Stability Assessment
High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of TLC that offers improved resolution, sensitivity, and reproducibility. wikipedia.orgnih.gov It is a valuable tool for the separation and stability assessment of this compound, particularly for rapid screening and in-process controls. iipseries.orgresearchgate.net
In HPTLC, the stationary phase is a high-quality sorbent, such as silica (B1680970) gel 60 F254, coated on a glass or aluminum plate. researchgate.net The mobile phase, a mixture of solvents, is carefully selected to achieve the desired separation. For nicotinic acid esters, a mobile phase containing a mixture of polar and non-polar solvents, such as acetone (B3395972) and n-hexane, has been used. researchgate.net
Sample application is a critical step in HPTLC and is typically performed using an automated applicator to ensure precise and reproducible spotting. After development, the separated bands are visualized under UV light (e.g., at 254 nm) and can be quantified using a densitometer. researchgate.net
HPTLC is particularly well-suited for stability studies, as multiple samples can be analyzed simultaneously on the same plate, allowing for direct comparison of a stressed sample with a reference standard. japsonline.comresearchgate.net A study on the stability of methyl nicotinate used TLC with densitometry to evaluate its degradation under various conditions, including heat and UV radiation. researchgate.net The results indicated that the compound was relatively stable in aqueous and ethanolic solutions when stored in ordinary flasks at 40°C and exposed to UV radiation. researchgate.net
The following interactive table summarizes the key aspects of HPTLC for stability assessment:
| Parameter | Description | Relevance to Stability Assessment |
| Stationary Phase | Silica gel 60 F254 HPTLC plates | Provides a high-resolution separation medium. |
| Mobile Phase | Optimized solvent mixture (e.g., Toluene:Ethyl Acetate) | Enables the separation of the parent compound from its degradation products. |
| Detection | Densitometric scanning at a specific wavelength | Allows for the quantification of the parent compound and the appearance of degradation products over time. |
| Forced Degradation | Acid, base, oxidation, heat, light | Simulates stress conditions to assess the intrinsic stability of the compound. |
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which combine a separation method with a spectroscopic detection method, provide a wealth of information for the comprehensive analysis of this compound. ajrconline.orgnih.govsaspublishers.comresearchgate.net These techniques are indispensable for the unambiguous identification of impurities and the structural elucidation of unknown compounds.
GC-MS and LC-MS/MS for Identification and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful hyphenated techniques that combine the separation capabilities of chromatography with the high selectivity and sensitivity of mass spectrometry. nih.govnih.gov
In GC-MS, the separated components from the GC column are introduced into the ion source of the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum, which is a plot of ion abundance versus mass-to-charge ratio (m/z), provides a unique fragmentation pattern that can be used to identify the compound by comparison to a spectral library. frontiersin.orgjmchemsci.com GC-MS is particularly useful for identifying volatile and semi-volatile impurities in this compound. semanticscholar.org
LC-MS/MS is a highly sensitive and selective technique for the quantification of compounds in complex matrices. semanticscholar.org In this technique, the eluent from the HPLC column is introduced into the ion source of a tandem mass spectrometer. The precursor ion of the analyte is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are monitored in the second mass analyzer. This multiple reaction monitoring (MRM) mode provides excellent specificity and allows for the quantification of analytes at very low concentrations. nih.gov
LC-MS/MS methods have been developed for the concurrent determination of nicotine (B1678760) and its metabolites, which are structurally related to this compound. nih.gov These methods demonstrate the potential of LC-MS/MS for the sensitive and specific quantification of this compound in various samples.
The following interactive table highlights the applications of GC-MS and LC-MS/MS:
| Technique | Primary Application | Key Advantages |
| GC-MS | Identification of volatile and semi-volatile impurities | Provides structural information through fragmentation patterns; high sensitivity. |
| LC-MS/MS | Quantification of the parent compound and non-volatile impurities | High selectivity and sensitivity; suitable for complex matrices. |
LC-NMR for On-line Structural Elucidation
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is a powerful hyphenated technique that directly couples the separation power of HPLC with the unparalleled structural elucidation capabilities of NMR spectroscopy. mdpi.com This technique allows for the on-line acquisition of NMR spectra of separated compounds as they elute from the HPLC column, providing unambiguous structural information without the need for off-line isolation. ajrconline.orgsaspublishers.com
In an LC-NMR system, the eluent from the HPLC column flows through a specially designed NMR flow cell placed within the NMR magnet. mdpi.com By stopping the flow when a peak of interest is in the flow cell, high-quality one-dimensional and two-dimensional NMR spectra can be acquired. This is particularly valuable for the structural elucidation of unknown impurities or degradation products of this compound.
The sensitivity of NMR can be a limiting factor, but advancements in magnet technology, cryoprobes, and solvent suppression techniques have significantly improved the feasibility of LC-NMR for the analysis of minor components. saspublishers.commdpi.com While a specific application of LC-NMR to this compound has not been detailed in the available literature, the technique's proven success in the analysis of other small molecules and natural products suggests its high potential for in-depth structural studies of this compound and its related substances. nih.govresearchgate.net
The table below summarizes the utility of LC-NMR:
| Feature | Description | Benefit for this compound Research |
| On-line Analysis | NMR spectra are acquired directly on the separated peaks from the HPLC. | Eliminates the need for tedious and potentially sample-degrading isolation steps. |
| Structural Elucidation | Provides detailed information about the chemical structure of a compound. | Unambiguous identification of unknown impurities and degradation products. |
| Non-destructive | The sample can be recovered after analysis. | Allows for further investigation of the compound by other techniques. |
Densitometric Methods for Quantitative Analysis in Planar Chromatography
Densitometry in planar chromatography stands as a cornerstone for the quantitative analysis of separated substances directly on the chromatographic plate. This technique measures the absorbance or fluorescence of a substance's spot, which is then correlated to its concentration. For the quantitative determination of this compound, High-Performance Thin-Layer Chromatography (HPTLC) coupled with densitometric scanning is a highly suitable method, offering good precision and accuracy. nih.govresearchgate.net
The methodology involves the application of known concentrations of a this compound standard, alongside the sample solution, onto an HPTLC plate, typically silica gel 60 F254. Following chromatographic development in a suitable mobile phase, the plate is dried, and the spots are visualized under UV light at a specific wavelength, often around 260 nm for nicotinic acid derivatives. nih.govresearchgate.net The densitometer then scans the plate, measuring the absorbance of the spots. A calibration curve is constructed by plotting the peak area of the standards against their concentrations. The concentration of this compound in the sample can then be accurately determined from this curve.
The choice of the mobile phase is critical for achieving good separation. For nicotinic acid and its derivatives, various solvent systems have been successfully employed. For instance, a mixture of chloroform (B151607) and ethanol (B145695) (e.g., in a 2:3 v/v ratio) has been used for the separation of N-(hydroxymethyl)nicotinamide on silica gel plates. nih.govresearchgate.net For other derivatives, mobile phases like acetone-n-hexane or dioxane-water have proven effective in both normal-phase (NP-TLC) and reversed-phase (RP-HPTLC) systems. tandfonline.comtandfonline.com The selection of an optimal mobile phase for this compound would involve systematic experimentation to ensure good resolution and symmetrical peak shapes.
Validation of the densitometric method is essential to ensure its reliability. Key validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). For a similar compound, N-(hydroxymethyl)nicotinamide, a linearity range of 0.2 to 1.75 µ g/spot with a correlation coefficient greater than 0.99 has been reported. nih.govresearchgate.net The precision is typically assessed by repeatability and intermediate precision, with relative standard deviation (RSD) values ideally below 3%. nih.govresearchgate.net Accuracy is determined through recovery studies, with acceptable recovery ranges generally falling between 97% and 101%. nih.govresearchgate.net
Table 1: Illustrative HPTLC-Densitometric Method Parameters for this compound Analysis
| Parameter | Value |
|---|---|
| Stationary Phase | HPTLC plates silica gel 60 F254 |
| Mobile Phase | Toluene : Ethyl Acetate (B1210297) : Formic Acid (7:2:1, v/v/v) |
| Application Volume | 5 µL |
| Band Width | 8 mm |
| Chamber Saturation | 20 min |
| Migration Distance | 80 mm |
| Drying | Air-dried |
| Scanning Wavelength | 267 nm |
| Data Acquisition | Peak area |
| Calibration Range | 100 - 600 ng/spot |
| Regression Equation | y = 5.89x + 120.3 |
| Correlation Coeff. | r = 0.9985 |
Development of Novel Sensor Technologies for Chemical Detection and Characterization
The development of novel sensor technologies for the rapid, sensitive, and selective detection of chemical compounds is a burgeoning field of research. alliedacademies.org While specific sensors for this compound are not widely documented, the principles underlying modern chemical sensor design can be readily adapted for its detection and characterization. alliedacademies.org These sensors typically consist of a recognition element that interacts with the target analyte and a transducer that converts this interaction into a measurable signal. alliedacademies.org
Electrochemical Sensors: These sensors measure changes in electrical properties resulting from the interaction between the analyte and an electrode surface. For a compound like this compound, which contains a pyridine ring and an ester group, voltammetric techniques could be employed. The nitrogen atom in the pyridine ring can be electrochemically active, and its oxidation or reduction potential could be used for detection. The electrode could be modified with specific materials, such as polymers or nanomaterials, to enhance selectivity and sensitivity towards the target molecule.
Optical Sensors: Optical sensors utilize changes in light properties, such as absorbance, fluorescence, or refractive index, upon interaction with the analyte. A potential approach for this compound could involve the development of a fluorescent probe whose emission is quenched or enhanced upon binding to the compound. This could be achieved by designing a molecule with a binding site complementary to the structure of this compound and a fluorophore that is sensitive to changes in its chemical environment.
Mass-Sensitive Sensors: These sensors, such as quartz crystal microbalances (QCM), detect changes in mass on a sensor surface. The surface of a QCM could be coated with a material that has a high affinity for this compound. When the analyte binds to the surface, the increase in mass causes a change in the resonance frequency of the quartz crystal, which can be measured with high precision.
The key to developing a successful sensor lies in the design of the recognition element. This could involve molecularly imprinted polymers (MIPs), which are synthetic polymers with cavities that are complementary in shape and functionality to the target molecule. An MIP-based sensor for this compound would offer high selectivity due to the tailored binding sites.
The performance of these novel sensors is evaluated based on several parameters, including sensitivity, selectivity, response time, and reusability. The development of such sensors would enable real-time monitoring of this compound in various applications, from process control in chemical manufacturing to environmental analysis.
Table 2: Potential Performance Characteristics of a Hypothetical Novel Sensor for this compound
| Sensor Type | Recognition Element | Transduction Principle | Limit of Detection (LOD) | Response Time |
|---|---|---|---|---|
| Electrochemical | Modified Glassy Carbon Electrode | Amperometry | 10⁻⁸ M | < 1 min |
| Optical | Fluorescent Dye | Fluorescence Quenching | 10⁻⁹ M | < 30 sec |
| Mass-Sensitive | Molecularly Imprinted Polymer | Quartz Crystal Microbalance | 10⁻¹⁰ M | ~ 2 min |
Occurrence, Biosynthesis, and Environmental Chemistry of Methyl 6 Isopropylnicotinate
Methyl 6 Isopropylnicotinate As a Building Block in Organic Synthesis
Precursor for Complex Organic Molecules
The pyridine (B92270) scaffold is a ubiquitous motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. Consequently, substituted pyridines like Methyl 6-isopropylnicotinate are of significant interest as starting materials for the synthesis of elaborate organic compounds. The reactivity of the pyridine ring, coupled with the functional handles provided by the methyl ester and isopropyl groups, allows for a diverse range of chemical modifications.
A notable example of a related compound, methyl 6-methylnicotinate (B8608588), being utilized as a precursor is in the synthesis of 6-methyl nicotine (B1678760). In this multi-step synthesis, methyl 6-methylnicotinate undergoes a series of reactions including ester condensation, ring opening, reduction, halogenation, and amination ring closure to yield the target molecule. google.com This highlights the utility of the nicotinate (B505614) framework in constructing complex heterocyclic systems.
Utilization in Multi-component Reactions
Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation. These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. The development of MCRs for the synthesis of nicotinic acid derivatives has been an area of active research. bohrium.comresearchgate.net While specific examples detailing the use of this compound in MCRs are not prevalent in the reviewed literature, the general reactivity of the nicotinate scaffold suggests its potential as a substrate in such transformations. The pyridine nitrogen and the carbonyl group of the ester can potentially participate in various cyclization and condensation reactions that are characteristic of MCRs.
Role in Construction of Heterocyclic Systems
Pyridine carboxylate esters are well-established precursors for the synthesis of a variety of fused and substituted heterocyclic systems. For instance, pyridine-carboxylate derivatives of hydroxysteroids have been synthesized for applications in liquid chromatography-mass spectrometry. nih.gov The synthesis of these derivatives often involves the reaction of the corresponding pyridine carboxylic acid with an alcohol, a transformation that underscores the role of these compounds as building blocks. nih.gov
Furthermore, the general class of nicotinic acid esters serves as a versatile starting point for creating more elaborate heterocyclic structures. Their chemical manipulation can lead to a wide array of derivatives with potential applications in medicinal chemistry and materials science.
Application in Catalysis or Ligand Design
The nitrogen atom of the pyridine ring and the oxygen atoms of the ester group in this compound provide potential coordination sites for metal ions. This characteristic suggests its utility in the design of ligands for transition metal catalysis. The field of catalysis heavily relies on the rational design of ligands to control the reactivity and selectivity of metal centers. umsl.edu
Nicotinate ligands, in general, have been shown to form complexes with various transition metals. acs.orgresearchgate.net For example, nicotinate-modified lanthanide-substituted selenotungstates have been synthesized and shown to possess catalase-like activity. acs.org In these complexes, the carboxyl oxygen atoms of the nicotinate ligands coordinate to tungsten atoms. acs.org Additionally, pyridine-2,6-dicarboxylic acid esters can act as O,N,O-pincer ligands, forming stable complexes with copper(II). mdpi.com These examples demonstrate the potential of the nicotinate framework to serve as a scaffold for the development of novel ligands and catalysts. While specific catalytic applications of this compound are not extensively documented, its structural features are amenable to coordination chemistry, suggesting a potential role in this area.
Role as a Directing Group in Transition Metal-Catalyzed Transformations
Transition metal-catalyzed C-H functionalization has emerged as a powerful strategy for the efficient and selective synthesis of complex organic molecules. Directing groups play a crucial role in these transformations by positioning the metal catalyst in close proximity to a specific C-H bond, thereby enabling its selective activation.
Chelation-Assisted Reactivity
The pyridine nitrogen and the carbonyl oxygen of the ester group in this compound can act as a bidentate chelating system for a transition metal. This chelation can direct the metal to activate a specific C-H bond on the pyridine ring or on a tethered substrate. This type of chelation-assisted reactivity is a well-established principle in organic synthesis. researchgate.netmdpi.com For instance, the lithiation of certain carbamates is directed by the chelation of the lithium cation by the carbamoyl group. mdpi.com While direct evidence for this compound as a directing group is limited, the fundamental principles of chelation-assisted C-H activation strongly suggest its potential in this capacity.
Conformational Control in Directed Reactions
The steric bulk of the isopropyl group in this compound can exert significant conformational control in directed reactions. The spatial orientation of the isopropyl group can influence the approach of the metal catalyst and the substrate, thereby dictating the stereochemical outcome of the reaction. Studies on related systems have shown that changing a methyl substituent to a bulkier isopropyl group can lead to pronounced differences in reactivity and molecular geometry. mdpi.com In the context of a chelated metal complex, the isopropyl group could favor a particular conformation of the reactive intermediate, leading to enhanced selectivity in the C-H functionalization step. While specific studies on the conformational influence of the isopropyl group in this compound are not available, the principles of steric control in catalysis suggest that this structural feature could be exploited to achieve high levels of selectivity in organic synthesis.
Future Research Directions in Methyl 6 Isopropylnicotinate Chemistry
Exploration of Novel and Sustainable Synthetic Routes
The development of environmentally benign and efficient synthetic pathways is a cornerstone of modern chemistry. For methyl 6-isopropylnicotinate, future research will likely focus on several key areas to enhance sustainability.
One promising avenue is the adoption of greener solvents. Traditional syntheses of pyridine (B92270) derivatives often rely on conventional polar aprotic solvents like DMF, DMSO, and NMP, which are associated with toxicity and environmental concerns. Recent studies have highlighted bio-based solvents such as Cyrene™ as viable alternatives for nucleophilic aromatic substitution reactions on nicotinic esters. unimi.it Future work could optimize the use of such green solvents for the synthesis of this compound, potentially leading to easier product purification through simple precipitation in water. unimi.it The exploration of deep eutectic solvents (DES), known for their low toxicity, biodegradability, and low cost, also presents an exciting opportunity for developing milder and more sustainable catalytic reactions for pyridine synthesis.
Biocatalysis offers another powerful tool for sustainable amide and ester formation. The use of enzymes, such as lipases like Novozym® 435 from Candida antarctica, has shown remarkable efficiency in the synthesis of nicotinamide (B372718) derivatives under mild conditions. nih.gov Research focused on identifying or engineering enzymes for the specific and efficient synthesis of this compound could significantly reduce the reliance on traditional chemical catalysts and harsh reaction conditions.
Furthermore, advanced synthesis technologies like microwave-assisted synthesis and continuous flow reactors are expected to play a crucial role. Microwave-assisted reactions have already been shown to reduce energy consumption and shorten reaction times in the synthesis of pyridine derivatives. nih.gov Continuous flow processes can offer improved safety, scalability, and efficiency, particularly for reactions that are difficult to control in batch reactors. researchgate.net
| Synthesis Strategy | Potential Advantages for this compound |
| Green Solvents (e.g., Cyrene™, DES) | Reduced toxicity, improved environmental profile, potential for simplified workup procedures. |
| Biocatalysis (e.g., Lipases) | High selectivity, mild reaction conditions, reduced waste generation. |
| Microwave-Assisted Synthesis | Shorter reaction times, reduced energy consumption, potential for improved yields. |
| Continuous Flow Chemistry | Enhanced safety and control, improved scalability and efficiency. |
Deeper Mechanistic Understanding of Complex Reactions and Transformations
A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new ones. For this compound, future research will likely employ a combination of experimental and computational techniques to unravel the intricacies of its formation and subsequent transformations.
Kinetic studies are crucial for elucidating reaction pathways. Detailed kinetic investigations into amination reactions via nucleophilic aromatic substitution (SNAr) have revealed complex mechanisms, including the identification of catalytic species formed in situ that can alter the reaction pathway. researchgate.net Similar in-depth kinetic analysis of the synthesis of this compound could provide valuable insights for process optimization and yield improvement.
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying reaction mechanisms at the molecular level. DFT calculations can be used to model transition states, calculate activation energies, and predict the regioselectivity of reactions involving pyridine derivatives. acs.orgresearchgate.net Such computational studies can help to rationalize experimental observations and guide the design of more efficient catalysts and reaction conditions. For instance, DFT has been used to study the stability and reactivity of nicotinic acid derivatives, providing insights into their electronic structure and potential reaction pathways. dergipark.org.trepstem.net Applying these computational methods to the specific reactions involved in the synthesis and functionalization of this compound will be a key area of future research.
The mechanism of nucleophilic aromatic substitution, a common reaction type for functionalizing the pyridine ring, is also an area of ongoing investigation. Recent studies combining kinetic isotope effects and computational analysis have provided evidence for concerted mechanisms in some SNAr reactions, challenging the long-held two-step addition-elimination model. nih.gov Further mechanistic studies on SNAr reactions involving substituted nicotinic esters like this compound will contribute to a more nuanced understanding of these fundamental transformations.
Advanced Spectroscopic Characterization Techniques for Elucidating Subtle Structural Features
Precise structural characterization is paramount in chemical synthesis. While standard spectroscopic techniques like NMR, IR, and mass spectrometry are routinely used, future research on this compound will benefit from the application of more advanced and integrated approaches to elucidate subtle structural details.
High-resolution NMR spectroscopy will continue to be a cornerstone of characterization. Advanced NMR techniques, including two-dimensional methods (COSY, HSQC, HMBC), can provide unambiguous assignment of proton and carbon signals, which is especially important for complex substituted pyridines. The analysis of coupling constants can also offer valuable information about the conformation of the molecule. researchgate.net
Computational spectroscopy, which involves the use of theoretical calculations to predict spectroscopic properties, is becoming increasingly powerful. DFT calculations can be used to predict vibrational frequencies (IR and Raman spectra) and NMR chemical shifts. researchgate.net Comparing these calculated spectra with experimental data can provide strong evidence for the proposed structure and can help in the interpretation of complex spectra. This integrated experimental and computational approach has been successfully applied to the vibrational analysis of nicotinic acid and its derivatives. researchgate.net
For more complex derivatives of this compound, single-crystal X-ray diffraction will remain the gold standard for unambiguous structure determination, providing precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.
| Spectroscopic Technique | Application for this compound |
| Advanced NMR (2D, etc.) | Unambiguous assignment of protons and carbons, conformational analysis. |
| Computational Spectroscopy (DFT) | Prediction of IR, Raman, and NMR spectra to aid in experimental data interpretation. |
| Mass Spectrometry (High-Resolution) | Accurate mass determination and fragmentation analysis for structural confirmation. |
| Single-Crystal X-ray Diffraction | Definitive determination of molecular structure in the solid state. |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis. For this compound, these technologies offer powerful tools for predicting reaction outcomes, designing novel synthetic routes, and optimizing reaction conditions.
Machine learning models can be trained on large datasets of chemical reactions to predict the products of a given set of reactants and reagents with high accuracy. jetir.org These predictive models can help chemists to quickly screen potential reactions and identify the most promising candidates for laboratory investigation. For the synthesis of functionalized pyridines, ML can assist in predicting regioselectivity and reaction yields. nih.gov
Furthermore, machine learning algorithms can be used to optimize reaction conditions. By systematically varying parameters such as temperature, solvent, catalyst, and reactant concentrations in a design-of-experiments framework, ML models can identify the optimal conditions to maximize the yield and purity of this compound. jrfglobal.com This approach can significantly reduce the number of experiments required to optimize a synthesis, saving time and resources. The combination of AI with automated synthesis platforms has the potential to create self-optimizing systems that can autonomously design and execute chemical syntheses. researchgate.netillinois.edu
Investigation of this compound in Emerging Fields of Chemical Science
The unique chemical structure of this compound makes it an interesting candidate for investigation in emerging areas of chemical science, such as flow chemistry and the development of novel materials.
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the ability to perform reactions that are difficult or hazardous to scale up in batch. The synthesis of pyridine derivatives has been successfully demonstrated in flow reactors. researchgate.net Future research could focus on developing a continuous flow process for the synthesis of this compound, which could lead to a more efficient and scalable manufacturing process. The precise control over reaction parameters in a flow system could also enable the synthesis of derivatives with high purity and yield.
Green Solvents: As mentioned in section 10.1, the use of green and sustainable solvents is a critical aspect of modern chemical synthesis. The investigation of this compound as a reactant or product in reactions utilizing green solvents like Cyrene™ or deep eutectic solvents is a promising area of research. unimi.it This not only improves the environmental footprint of the synthesis but can also lead to novel reaction selectivities and efficiencies.
The development of novel functional materials based on the pyridine scaffold is another exciting frontier. The pyridine ring is a common motif in ligands for metal-organic frameworks (MOFs) and in functional polymers. The specific substitution pattern of this compound could impart unique properties to such materials, leading to applications in areas such as catalysis, gas storage, and sensing.
Q & A
Q. What are the optimal synthetic pathways for Methyl 6-isopropylnicotinate, and how can reaction parameters be systematically optimized?
- Methodological Answer : this compound is typically synthesized via esterification of 6-isopropylnicotinic acid. To optimize yield and purity:
- Catalyst Selection : Test acidic (e.g., H₂SO₄) or enzymatic catalysts under varying temperatures (50–100°C).
- Solvent Screening : Compare polar aprotic solvents (e.g., DMF) versus non-polar solvents (e.g., toluene) for reaction efficiency.
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.
Document reaction conditions (molar ratios, time, temperature) and validate purity via HPLC (>98%) and NMR (e.g., absence of unreacted acid peaks) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be identified?
- Methodological Answer :
- NMR Spectroscopy : Confirm structure using ¹H NMR (e.g., methyl singlet at δ 3.9 ppm for the ester group) and ¹³C NMR (carbonyl signal ~165 ppm).
- IR Spectroscopy : Identify ester C=O stretch (~1720 cm⁻¹) and aromatic C-H bends.
- Mass Spectrometry : Look for molecular ion [M+H]⁺ matching the molecular weight (e.g., m/z 179).
Cross-validate with literature and report solvent effects on peak shifts .
Advanced Research Questions
Q. How can researchers address contradictions in reported physicochemical properties (e.g., melting point, solubility) of this compound across studies?
- Methodological Answer : Discrepancies often arise from impurities or methodological differences. To resolve:
- Purity Assessment : Replicate synthesis using strict anhydrous conditions and quantify impurities via GC-MS.
- Standardized Protocols : Follow IUPAC guidelines for melting point determination (e.g., capillary method, controlled heating rates).
- Meta-Analysis : Systematically compare data from peer-reviewed studies, excluding non-validated sources (e.g., commercial databases) .
Example Table :
| Study | Melting Point (°C) | Purification Method | Purity (%) |
|---|---|---|---|
| A | 72–74 | Recrystallization | 99 |
| B | 68–70 | Column Chromatography | 95 |
Q. What experimental strategies are recommended for evaluating the hydrolytic stability of this compound in aqueous environments?
- Methodological Answer :
- Kinetic Studies : Conduct pH-dependent hydrolysis experiments (pH 2–12) at 25°C and 40°C. Monitor degradation via UV-Vis (loss of ester absorbance) or LC-MS.
- Activation Energy Calculation : Use Arrhenius plots to predict shelf-life under storage conditions.
- Degradation Products : Identify byproducts (e.g., 6-isopropylnicotinic acid) and assess toxicity using computational models (e.g., QSAR) .
Q. How can computational chemistry be integrated with experimental data to predict the reactivity of this compound in nucleophilic reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to identify electrophilic sites (e.g., carbonyl carbon).
- Docking Studies : Simulate interactions with nucleophiles (e.g., amines) to predict reaction pathways.
- Experimental Validation : Compare computational predictions with kinetic data from SN2 reactions (e.g., with sodium methoxide) .
Methodological Guidelines for Data Reproducibility
- Experimental Documentation : Include detailed procedures (reagent sources, instrument calibration) to enable replication .
- Data Transparency : Report raw data (e.g., NMR spectra, chromatograms) in supplementary materials and use FAIR (Findable, Accessible, Interoperable, Reusable) principles .
- Ethical Reporting : Disclose conflicts of interest and adhere to journal guidelines for chemical safety and waste disposal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
